[2-(Thiophen-2-yl)ethenylidene]cyanamide
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Overview
Description
[2-(Thiophen-2-yl)ethenylidene]cyanamide is an organic compound that features a thiophene ring substituted with a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiophen-2-yl)ethenylidene]cyanamide typically involves the reaction of thiophene derivatives with cyanamide under specific conditions. One common method is the condensation reaction between thiophene-2-carbaldehyde and cyanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(Thiophen-2-yl)ethenylidene]cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiophene derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyanamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted cyanamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Thiophen-2-yl)ethenylidene]cyanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [2-(Thiophen-2-yl)ethenylidene]cyanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of [2-(Thiophen-2-yl)ethenylidene]cyanamide.
Thiophene-2-ethylamine: Another thiophene derivative with different functional groups.
2-Thiophenecarbonitrile: A compound with a similar thiophene ring structure but different substituents.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the cyanamide group, which confer distinct chemical and biological properties
Properties
CAS No. |
75121-69-6 |
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Molecular Formula |
C7H4N2S |
Molecular Weight |
148.19 g/mol |
InChI |
InChI=1S/C7H4N2S/c8-6-9-4-3-7-2-1-5-10-7/h1-3,5H |
InChI Key |
NCNLNTROOPESIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C=NC#N |
Origin of Product |
United States |
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